molecular formula C9H8F2N2 B3012153 1-(difluoromethyl)-1H-indol-5-amine CAS No. 1864828-30-7

1-(difluoromethyl)-1H-indol-5-amine

Cat. No.: B3012153
CAS No.: 1864828-30-7
M. Wt: 182.174
InChI Key: MTRDMFDHRBOAGV-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-1H-indol-5-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group in this compound makes it particularly interesting for various chemical and pharmaceutical applications due to its unique properties, such as increased metabolic stability and lipophilicity.

Scientific Research Applications

1-(difluoromethyl)-1H-indol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and lipophilicity.

    Industry: Utilized in the development of new materials and agrochemicals.

Safety and Hazards

While specific safety and hazard information for “1-(difluoromethyl)-1H-indol-5-amine” was not found, it’s generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

The field of difluoromethylation has seen significant advancements and continues to generate interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting development . Furthermore, the development of safer and more effective formulations is a key area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-indol-5-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylating agents. For example, the reaction of indole with difluoromethyl sulfone in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the indole core. The use of novel non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-1H-indol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated indole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include difluoromethylated indole derivatives, which can have various functional groups attached to the indole ring, enhancing their chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(trifluoromethyl)-1H-indol-5-amine
  • 1-(chloromethyl)-1H-indol-5-amine
  • 1-(bromomethyl)-1H-indol-5-amine

Uniqueness

1-(difluoromethyl)-1H-indol-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity compared to its analogs. This makes it particularly valuable in pharmaceutical and industrial applications where these properties are desirable .

Properties

IUPAC Name

1-(difluoromethyl)indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-5-7(12)1-2-8(6)13/h1-5,9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRDMFDHRBOAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C(F)F)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864828-30-7
Record name 1-(difluoromethyl)-1H-indol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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